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Compound of Interest

Compound Name: C12-SPM

Cat. No.: B10856022 Get Quote

An Overview of the Ionizable Lipidoid C12-SPM for Advanced RNA Delivery

C12-SPM, also widely known in scientific literature as C12-200, is a synthetic, ionizable lipidoid

that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for

the delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and

messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and protein

expression, particularly in hepatocytes, has positioned it as a valuable tool for researchers and

drug development professionals. This guide provides a comprehensive technical overview of

C12-SPM, including its synthesis, formulation into LNPs, mechanism of action, and key

performance data.

Core Concepts: Structure and Synthesis
C12-SPM is a multi-tailed, branched-chain ionizable cationic lipidoid. Its structure is designed

to remain near-neutral at physiological pH and become protonated in the acidic environment of

the endosome, a key feature for effective encapsulation of nucleic acids and their subsequent

release into the cytoplasm.

Chemical Properties:
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Property Value

Chemical Formula C82H170N4O[1]

Molecular Weight 1308.25 g/mol [1]

Formal Name
1,1′-[--INVALID-LINK--amino]ethyl]-1-

piperazinyl]ethyl]imino]bis-2-dodecanol[2]

CAS Number 1220890-25-4[2]

Experimental Protocol: Synthesis of C12-SPM (C12-200)
The synthesis of C12-SPM is achieved through a ring-opening reaction between a polyamine

and an alkyl epoxide. This method is noted for its efficiency and relatively straightforward

purification process.

Materials:

Amine 2[4-2(2-aminoethyl)amino)ethylpiperazine-1-YL)ethan-1-amine (referred to as amine

200)

1,2-epoxyhexadecane (C12 epoxide)

Glass scintillation vial

Stirring apparatus

Procedure:

Combine the amine 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of

1:5.[3]

Stir the reaction mixture for 3 days at 90°C without a solvent.[3]

Following the reaction, the resulting C12-SPM can be purified using flash chromatography.
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C12-SPM Synthesis Workflow
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C12-SPM Synthesis Workflow Diagram.

Formulation of C12-SPM Lipid Nanoparticles
C12-SPM is a key component of a multi-lipid formulation that self-assembles with RNA in an

aqueous buffer to form LNPs. These nanoparticles protect the RNA payload from degradation

and facilitate its delivery into target cells.

Experimental Protocol: LNP Formulation using
Microfluidic Mixing
Materials:

C12-SPM (ionizable lipid)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
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Cholesterol (helper lipid)

C14-PEG2000 or DMG-PEG (PEGylated lipid)

Ethanol

mRNA or siRNA cargo

10 mM Sodium Citrate buffer (pH 3.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

Lipid Phase Preparation: Dissolve C12-SPM, DOPE, cholesterol, and C14-PEG2000 in

100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[3]

Aqueous Phase Preparation: Dilute the mRNA or siRNA cargo in 10 mM sodium citrate

buffer (pH 3.0).[3]

Microfluidic Mixing: Combine the ethanol and aqueous solutions using a microfluidic device

at a flow ratio of 1:3 (ethanol:aqueous) with a total flow rate of 12 mL/min.[3]

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and

raise the pH.

Characterization: Analyze the formulated LNPs for size, polydispersity index (PDI), and

encapsulation efficiency.
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LNP Formulation Workflow
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C12-SPM LNP Formulation Workflow Diagram.

Quantitative Data on LNP Formulations:
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Parameter Value Reference

Apparent pKa 6.96 [4]

Typical Molar Ratio (C12-

SPM:DOPE:Chol:PEG)
35:16:46.5:2.5 [3]

Hydrodynamic Diameter

(typical)
80 - 120 nm [5]

Polydispersity Index (PDI)

(typical)
< 0.2 [6]

Encapsulation Efficiency

(typical)
> 95% [5]

Mechanism of Action: Endosomal Escape
The efficacy of C12-SPM-formulated LNPs is largely attributed to their ability to facilitate the

escape of the RNA payload from the endosome into the cytoplasm. This process is triggered by

the acidic environment of the late endosome.

Signaling Pathway:

Cellular Uptake: LNPs are internalized by cells through endocytosis.[7]

Endosomal Acidification: As the endosome matures, its internal pH drops.

Protonation of C12-SPM: The tertiary amine groups of C12-SPM become protonated in the

acidic environment, leading to an overall positive charge of the LNP.[8]

Interaction with Endosomal Membrane: The positively charged LNPs interact with negatively

charged lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal

membrane.[9]

Membrane Destabilization: This interaction is thought to induce a transition from a bilayer to

a non-bilayer (hexagonal HII) structure in the endosomal membrane, leading to membrane

disruption.[9]
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RNA Release: The destabilization of the endosomal membrane allows the encapsulated

RNA to be released into the cytoplasm, where it can be translated (mRNA) or engage with

the RNA-induced silencing complex (siRNA).

C12-SPM LNP Endosomal Escape Pathway
LNP Uptake

(Endocytosis)

Early Endosome
(pH ~6.5)

Endosome Maturation

Late Endosome
(pH ~5.5)

C12-SPM Protonation
(LNP becomes cationic)

Interaction with
Anionic Lipids

Membrane Disruption
(Hexagonal Phase Transition)

RNA Release to Cytoplasm
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Proposed Endosomal Escape Mechanism of C12-SPM LNPs.

In Vivo Performance of C12-SPM LNPs
C12-SPM based LNPs have demonstrated robust in vivo performance, particularly for liver-

targeted delivery.

Quantitative Data from In Vivo Studies:

Application Model Key Findings Reference

mRNA Delivery

(Luciferase)
Mice

Predominant protein

expression in the liver

(87%), with lower

levels in the spleen

and lungs.

[3]

mRNA Delivery

(Erythropoietin)
Mice

2.6-fold increase in

protein expression

with m1ψ-modified

mRNA compared to

unmodified mRNA.

[3]

siRNA Delivery

(Factor VII)
Mice

Significant reduction

in serum Factor VII

levels.

[2]

Biodistribution Mice

LNPs primarily

accumulate in the

liver, with some

distribution to the

spleen, lungs, and

kidneys.

[3]

Conclusion
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C12-SPM (C12-200) is a well-characterized and effective ionizable lipidoid for the formulation

of lipid nanoparticles for RNA delivery. Its straightforward synthesis, efficient RNA

encapsulation, and pH-dependent mechanism for endosomal escape make it a valuable tool in

the development of RNA-based therapeutics. The extensive data on its in vivo performance,

particularly its tropism for the liver, provides a solid foundation for preclinical and clinical

development programs targeting hepatic diseases. As the field of RNA therapeutics continues

to expand, C12-SPM and similar lipidoids will likely remain central to the advancement of these

innovative medicines.oids will likely remain central to the advancement of these innovative

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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